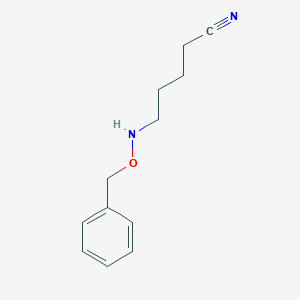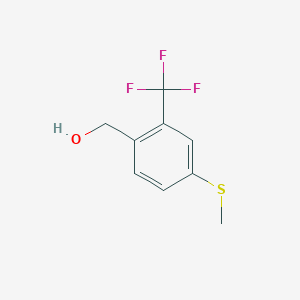
N',N'-dimethyl-N-pyridin-4-ylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine is an organic compound with the molecular formula C10H17N3 It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a pyridin-4-yl group and the other nitrogen atom is substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine typically involves the reaction of pyridin-4-ylamine with N,N-dimethylethylenediamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, such as alkyl halides, under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine.
Reduction: Amine derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine can be compared with other similar compounds, such as:
N,N-dimethyl-N-pyridin-2-ylethane-1,2-diamine: Similar structure but with the pyridine ring attached at the 2-position instead of the 4-position.
N,N-dimethyl-N-pyridin-3-ylethane-1,2-diamine: Similar structure but with the pyridine ring attached at the 3-position.
N,N-dimethyl-N-pyridin-4-ylmethyl-ethane-1,2-diamine: Similar structure but with a methyl group attached to the pyridine ring.
The uniqueness of N’,N’-dimethyl-N-pyridin-4-ylethane-1,2-diamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of dimethyl groups can affect the compound’s ability to form complexes and interact with molecular targets .
Propriétés
Formule moléculaire |
C9H15N3 |
|---|---|
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-pyridin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C9H15N3/c1-12(2)8-7-11-9-3-5-10-6-4-9/h3-6H,7-8H2,1-2H3,(H,10,11) |
Clé InChI |
VCPZESIOTVDMFZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=CC=NC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Carbamoylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8694623.png)
![1,4-Dioxaspiro[4.4]nonane-7-ethanol](/img/structure/B8694625.png)

![Ethyl 3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-2'-carboxylate](/img/structure/B8694633.png)




